Phenol, 4-chloro-2-pentyl- Phenol, 4-chloro-2-pentyl-
Brand Name: Vulcanchem
CAS No.: 13081-16-8
VCID: VC19724972
InChI: InChI=1S/C11H15ClO/c1-2-3-4-5-9-8-10(12)6-7-11(9)13/h6-8,13H,2-5H2,1H3
SMILES:
Molecular Formula: C11H15ClO
Molecular Weight: 198.69 g/mol

Phenol, 4-chloro-2-pentyl-

CAS No.: 13081-16-8

Cat. No.: VC19724972

Molecular Formula: C11H15ClO

Molecular Weight: 198.69 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 4-chloro-2-pentyl- - 13081-16-8

Specification

CAS No. 13081-16-8
Molecular Formula C11H15ClO
Molecular Weight 198.69 g/mol
IUPAC Name 4-chloro-2-pentylphenol
Standard InChI InChI=1S/C11H15ClO/c1-2-3-4-5-9-8-10(12)6-7-11(9)13/h6-8,13H,2-5H2,1H3
Standard InChI Key FJTSMZVGLUHJJK-UHFFFAOYSA-N
Canonical SMILES CCCCCC1=C(C=CC(=C1)Cl)O

Introduction

Structural and Physicochemical Properties

The molecular formula of phenol, 4-chloro-2-pentyl-, is C11H15ClO\text{C}_{11}\text{H}_{15}\text{ClO}, with a molecular weight of 198.69 g/mol. The compound features a benzene ring with three substituents: a hydroxyl group (-OH), a chlorine atom at the fourth position, and a pentyl chain (-C5_5H11_{11}) at the second position. The tert-pentyl group (a branched alkyl chain) enhances steric hindrance, influencing solubility and reactivity.

Key Physicochemical Parameters (Extrapolated from Analogues)

  • Boiling Point: Estimated at 230–250°C based on similar chlorinated phenols .

  • Melting Point: Likely between 40–60°C, given the solid-state nature of many alkylchlorophenols .

  • Solubility: Moderately hydrophobic, with limited water solubility (approx. 200–500 mg/L at 25°C) due to the nonpolar pentyl group .

  • Log P (Octanol-Water Partition Coefficient): Predicted to be ~3.5–4.0, indicating moderate lipophilicity .

Synthesis and Industrial Production

The synthesis of phenol, 4-chloro-2-pentyl-, likely involves electrophilic aromatic substitution or Friedel-Crafts alkylation. A plausible route includes:

  • Alkylation of Phenol:
    Phenol is alkylated with 1-pentene or a pentyl halide in the presence of a Lewis acid catalyst (e.g., AlCl3_3) to introduce the pentyl group at the ortho position.

  • Chlorination:
    The alkylated intermediate undergoes chlorination using Cl2_2 or SO2_2Cl2_2, selectively targeting the para position due to the directing effects of the hydroxyl and alkyl groups .

Industrial production would optimize reaction conditions (e.g., temperature, solvent polarity) to maximize yield and purity. Continuous-flow reactors might be employed for scalability .

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its functional groups:

Oxidation Reactions

The phenolic -OH group can be oxidized to quinones under strong oxidizing conditions (e.g., KMnO4_4 in acidic media). The chlorine atom may stabilize intermediate radicals, altering reaction pathways .

Nucleophilic Substitution

The chlorine atom at C4 is susceptible to nucleophilic displacement. For example, reaction with NaOH could yield 4-hydroxy-2-pentylphenol, though steric hindrance from the pentyl group may slow kinetics .

Electrophilic Aromatic Substitution

The pentyl group acts as an ortho/para-directing group, but the existing substituents limit further substitution. Nitration or sulfonation would require harsh conditions .

Biological Activity and Mechanisms

Chlorophenols are known for antimicrobial properties, and phenol, 4-chloro-2-pentyl-, is expected to follow similar mechanisms:

Antimicrobial Action

  • Membrane Disruption: The compound likely penetrates microbial cell membranes via hydrophobic interactions, causing leakage of cytoplasmic contents .

  • Enzyme Inhibition: Interaction with cytochrome P450 enzymes (e.g., CYP1A2) may disrupt metabolic pathways in pathogens .

Toxicity Profile

  • Acute Toxicity: Predicted to cause skin and eye irritation based on structural analogues .

  • Environmental Impact: Moderate persistence due to chlorine content, but biodegradation via microbial dechlorination is plausible .

Industrial and Research Applications

Preservatives and Biocides

Used in coatings, adhesives, and personal care products to inhibit microbial growth. Its stability under varying pH conditions makes it suitable for industrial formulations .

Chemical Intermediate

Serves as a precursor in synthesizing quaternary ammonium salts and ion-exchange resins. For example, reaction with diamines could yield surfactants with antimicrobial properties .

Pharmacological Research

Explored for drug development due to its enzyme-modulating activity, though cytotoxicity remains a concern .

Comparative Analysis with Structural Analogues

CompoundStructureKey Differences
4-Chloro-2-methylphenolMethyl group at C2Higher water solubility, lower log P .
2,4-DichlorophenolChlorine at C2 and C4Enhanced reactivity, greater toxicity .
4-tert-Pentylphenoltert-Pentyl group at C4, no chlorineLower antimicrobial activity, higher log P .

Future Research Directions

  • Structure-Activity Relationships: Systematic studies to optimize antimicrobial efficacy while reducing toxicity.

  • Green Synthesis: Developing catalytic methods using ionic liquids or microwave-assisted reactions to improve sustainability .

  • Ecotoxicology: Long-term studies on bioaccumulation potential in aquatic ecosystems .

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